molecular formula C27H51N5O7S B12616741 L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine CAS No. 918528-92-4

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine

Cat. No.: B12616741
CAS No.: 918528-92-4
M. Wt: 589.8 g/mol
InChI Key: GOEIIIFMLXNEOS-YRCTWBNTSA-N
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Description

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine is a pentapeptide composed of five amino acids: leucine, threonine, methionine, leucine, and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-threonyl-L-glutamine: Another peptide with similar amino acid composition but different sequence and properties.

    N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with distinct biological activities, such as inducing leukocyte chemotaxis.

Uniqueness

L-Leucyl-L-threonyl-L-methionyl-L-leucyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties

Properties

CAS No.

918528-92-4

Molecular Formula

C27H51N5O7S

Molecular Weight

589.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C27H51N5O7S/c1-9-16(6)21(27(38)39)31-25(36)20(13-15(4)5)30-24(35)19(10-11-40-8)29-26(37)22(17(7)33)32-23(34)18(28)12-14(2)3/h14-22,33H,9-13,28H2,1-8H3,(H,29,37)(H,30,35)(H,31,36)(H,32,34)(H,38,39)/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

GOEIIIFMLXNEOS-YRCTWBNTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

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